

## Strategies to reduce bladder uptake of 18F-PSMA-1007

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 18F-Psma 1007

Cat. No.: B11934056 Get Quote

# Technical Support Center: 18F-PSMA-1007 Imaging

Welcome to the technical support center for 18F-PSMA-1007 PET/CT imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a specific focus on strategies to mitigate high bladder uptake of 18F-PSMA-1007.

## Frequently Asked Questions (FAQs)

Q1: We are observing high bladder activity with 18F-PSMA-1007, which is interfering with the assessment of the pelvic region. Isn't this tracer known for its low urinary excretion?

A1: You are correct. 18F-PSMA-1007 is distinguished from other PSMA-targeting radioligands by its predominant hepatobiliary clearance, which generally results in lower urinary excretion and bladder activity.[1][2][3] This characteristic is advantageous for evaluating the prostate bed and pelvic lymph nodes.[1][3] However, unexpectedly high tracer accumulation in the bladder can occur in a subset of patients.[1][2][4] The exact mechanisms behind this variability are not yet fully understood and do not appear to be consistently related to imaging parameters or patient clinical characteristics.[1][3]

Q2: What are the primary strategies to reduce bladder uptake of 18F-PSMA-1007?







A2: The most effective and widely studied strategy is the induction of forced diuresis, typically through the administration of a diuretic like furosemide, often combined with patient hydration. [1][2][4][5] This approach has been shown to significantly decrease the concentration of 18F-PSMA-1007 in the bladder.[1][2][4]

Q3: How effective is furosemide in reducing bladder activity?

A3: Studies have demonstrated a substantial reduction in 18F-PSMA-1007 bladder activity following the administration of furosemide. Reductions of 68-70% in Standardized Uptake Values (SUV) have been reported.[1] Forced diuresis with furosemide leads to a significant decrease in bladder SUVmax, SUVpeak, and SUVmean.[1][2][6]

Q4: Is hydration alone sufficient to reduce bladder uptake?

A4: Hydration by itself has been found to be insufficient for effectively reducing the level and variability of 18F-PSMA-1007 uptake in the urinary bladder.[4][5] While it may help in reducing the variability of bladder activity, it does not reliably decrease the overall concentration of the tracer in the bladder.[4] The combination of hydration with a diuretic is the most effective approach.[4][5]

Q5: Will implementing these bladder reduction strategies affect the physiological uptake of 18F-PSMA-1007 in other organs or impact tumor lesion detection?

A5: The physiological tracer uptake in most other organs is not significantly influenced by the administration of furosemide.[1][2] However, some minor but statistically significant increases in tracer activity have been observed in the blood pool and bone.[1] Importantly, these strategies are intended to improve lesion detection in the pelvic region by reducing interference from bladder activity, especially for identifying local tumor recurrence near the bladder.[1][2]

#### **Troubleshooting Guide**

Issue: High bladder signal is obscuring the prostate bed and pelvic lymph nodes.



| Potential Cause                                             | Troubleshooting Step                                                                                                                                         | Expected Outcome                                                                                  |
|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| High concentration of excreted 18F-PSMA-1007 in the bladder | Implement a forced diuresis protocol.                                                                                                                        | Significant reduction in bladder SUV, leading to improved visualization of the pelvic region.     |
| Insufficient urine flow to dilute the tracer                | Ensure adequate patient hydration in conjunction with diuretic administration.                                                                               | Increased urine volume, which helps to lower the concentration of the radiotracer in the bladder. |
| Suboptimal timing of diuretic administration                | Administer furosemide prior to<br>the PET scan. A 30-minute<br>interval before the scan has<br>been shown to be preferable to<br>a 90-minute interval.[4][5] | Maximized diuretic effect at the time of imaging, leading to lower bladder activity.              |

### **Quantitative Data Summary**

The following tables summarize the quantitative impact of interventions on 18F-PSMA-1007 bladder uptake.

Table 1: Effect of Furosemide on 18F-PSMA-1007 Bladder SUV

| Parameter | Without<br>Furosemide<br>(Mean ± SD) | With<br>Furosemide<br>(Mean ± SD) | Percentage<br>Reduction | Reference |
|-----------|--------------------------------------|-----------------------------------|-------------------------|-----------|
| SUVmax    | 13.20 ± 10.40                        | 3.92 ± 3.47                       | ~70%                    | [1][2][6] |
| SUVpeak   | 10.94 ± 8.02                         | 3.47 ± 3.13                       | ~68%                    | [1][6]    |
| SUVmean   | 8.74 ± 6.66                          | 2.81 ± 2.56                       | ~68%                    | [1][2][6] |

Table 2: Comparison of Bladder SUVmean for Different PSMA Radioligands (Without Diuresis)



| Radioligand    | Median Bladder SUVmean<br>(Range) | Reference |
|----------------|-----------------------------------|-----------|
| 18F-PSMA-1007  | 1.75 (0.4–6.4)                    | [7]       |
| 18F-rhPSMA-7.3 | 10.00 (1.9–140)                   | [7]       |
| 68Ga-PSMA-11   | 15.92 (2.0–106.0)                 | [7]       |
| 18F-DCFPyL     | 25.7 (7.9–87.6)                   | [7]       |

### **Experimental Protocols**

Protocol 1: Forced Diuresis with Furosemide and Hydration

This protocol is based on methodologies reported to significantly reduce 18F-PSMA-1007 bladder activity.[1][4]

- Patient Preparation:
  - Patients should be well-hydrated. Oral or intravenous hydration can be administered.
- Intervention:
  - Administer a fixed dose of 20 mg of furosemide intravenously.[1]
  - The timing of furosemide administration is crucial. Administration 30 minutes prior to the PET scan is recommended for optimal results.[4][5]
  - Immediately following the furosemide injection, an infusion of 500 mL of sodium chloride (NaCl 0.9%) can be given for hydration.[1]
- Radiotracer Administration:
  - Administer a bolus injection of 18F-PSMA-1007 (e.g., 250 MBq).[1]
- Imaging:



 Acquire PET/CT images at a standardized uptake time, for example, 60 minutes postinjection of the tracer.[1]

### **Visualizations**



#### Experimental Workflow for Reducing Bladder Uptake



Click to download full resolution via product page

Caption: Workflow for 18F-PSMA-1007 imaging with reduced bladder uptake.





Click to download full resolution via product page

Caption: Intervention logic for reducing 18F-PSMA-1007 bladder signal.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging [frontiersin.org]
- 4. The impact of patient hydration and forced diuresis on [18F]PSMA-1007 urinary bladder uptake in PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of patient hydration and forced diuresis on [18F]PSMA-1007 urinary bladder uptake in PET/CT imaging | springermedizin.de [springermedizin.de]
- 6. Furosemide Reduces Radionuclide Activity in the Bladder in 18F-PSMA-1007-PET/CT: A Single-Center Retrospective Intra-Individual Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bladder activity of different PSMA PET radioligands and impact of furosemide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strategies to reduce bladder uptake of 18F-PSMA-1007]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11934056#strategies-to-reduce-bladder-uptake-of-18f-psma-1007]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com